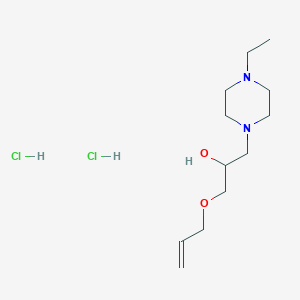![molecular formula C11H17ClFNO2 B4696765 2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4696765.png)
2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride
Overview
Description
2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride, also known as Fencamfamine hydrochloride, is a synthetic compound that belongs to the family of amphetamines. It is a central nervous system stimulant that has been used for various scientific research applications.
Mechanism of Action
2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride hydrochloride works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and decreases appetite. It has been shown to have effects on the immune system, including increasing the production of cytokines and enhancing immune cell activity.
Advantages and Limitations for Lab Experiments
2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a potent central nervous system stimulant that can be used to study the effects of amphetamines on the brain. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it has a short half-life, which can make it difficult to study its long-term effects. It is also a controlled substance, which can make it difficult to obtain and use in research.
Future Directions
There are several future directions for the study of 2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride hydrochloride. One direction is to investigate its potential therapeutic uses, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to understand its long-term effects on the central nervous system and its potential for abuse and addiction.
Conclusion:
In conclusion, 2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride hydrochloride is a synthetic compound that has been used for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic uses, its effects on the immune system, and its long-term effects on the central nervous system.
Scientific Research Applications
2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride hydrochloride has been used for various scientific research applications, including studying the effects of amphetamines on the central nervous system and investigating the potential therapeutic uses of amphetamines. It has also been used to study the effects of amphetamines on neurotransmitter systems, including dopamine, norepinephrine, and serotonin.
properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylamino]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2.ClH/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14;/h1-4,13-14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCYOOPFVKGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOCCO)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B4696691.png)
![2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4696701.png)
![1-chloro-4-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4696704.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)

![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4696766.png)